![molecular formula C21H20N4 B2461966 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-46-8](/img/structure/B2461966.png)
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthetic methodology has a relative molar efficiency (RME) of 40–53%, which is significantly higher than that of BODIPYS (RME: 1.31–17.9%) .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The high research value and broad application prospects make it one of the research hotspots of antitumor drugs in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 253 °C . The 1H NMR (400 MHz, CDCl3) spectrum shows peaks at δ 6.38 (s, 2H, NH2, exchangeable with D2O), 7.41-7.43 (m, 1H, 4′-H), 7.50-7.54 (m, 2H, 3′,5′-H), 7.58-7.60 (m, 3H, 4′′, 3′′, 5′′-H), 7.63 (s, 1H, 6-H), 7.92-7.94 (d, 2H, J =8.0 Hz, 2′,6′-H), 8.26-8.29 (m, 2H, 2′′, 6′′-H) .Scientific Research Applications
- Comparison : The properties and stability of these PPs are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
- Application : 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .
- Application : These compounds may find use in biomedical contexts due to their structural similarity to purines .
- Application : Theoretical studies based on density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations reveal that EDGs at position 7 favor large absorption/emission intensities due to intramolecular charge transfer (ICT) effects. Electron-withdrawing groups (EWGs) result in lower intensities .
- Application : The normalized fluorescence intensities of this compound (and related PPs) show excellent photobleaching performance, making them promising for long-term imaging applications .
Fluorescent Probes and Sensors
Beta-Sheet Templates
Biomedical Applications
Electronic Structure Analysis
Photobleaching Performance
Structural Diversity and Chelating Properties
Safety And Hazards
Future Directions
The future directions of this compound include further investigations into its potential as a CDK2 inhibitor . It has shown potent dual activity against examined cell lines and CDK2, and thus has been selected for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
properties
IUPAC Name |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-4-8-17(9-5-14)19-13-22-25-20(12-16(3)23-21(19)25)24-18-10-6-15(2)7-11-18/h4-13,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQMTJIPQOZTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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